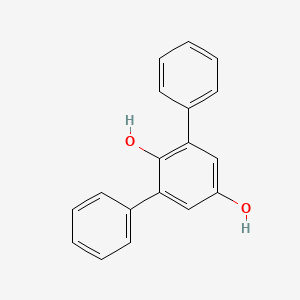

2,6-diphenylbenzene-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

13379-77-6 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

2,6-diphenylbenzene-1,4-diol |

InChI |

InChI=1S/C18H14O2/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,19-20H |

InChI Key |

SYAHSEYNOYOEQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diphenylbenzene 1,4 Diol and Its Chemical Precursors

Directed Ortho-Metalation and Sequential Functionalization Strategies

This synthetic approach offers a high degree of control over the regiochemistry of substitution. It involves the initial protection of the reactive hydroxyl groups of hydroquinone (B1673460), followed by a sequence of directed lithiation, bromination, cross-coupling, and final deprotection.

To prevent unwanted side reactions and to facilitate the subsequent metalation step, the hydroxyl groups of the starting material, benzene-1,4-diol (B12442567) (hydroquinone), are first protected. A common strategy is to convert them into methoxy groups, yielding 1,4-dimethoxybenzene. The methoxy group serves a dual purpose: it protects the hydroxyl functionality and acts as a powerful Directed Metalation Group (DMG). wikipedia.orgorganic-chemistry.org

Directed ortho-metalation (DoM) is a technique that enables the deprotonation of a position ortho to the DMG. wikipedia.orgmdpi.com The heteroatom of the DMG (in this case, oxygen) coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi), which then selectively removes a proton from the adjacent ortho position on the aromatic ring. baranlab.org This generates a lithiated intermediate with high regioselectivity. wikipedia.org

The synthesis of the key precursor, 2,6-dibromo-1,4-dimethoxybenzene, is achieved through a sequential DoM and bromination process:

Monobromination: 1,4-dimethoxybenzene is treated with a strong lithium base (e.g., n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. This selectively generates the 2-lithio-1,4-dimethoxybenzene intermediate. This intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to yield 2-bromo-1,4-dimethoxybenzene.

Dibromination: The DoM procedure is repeated on 2-bromo-1,4-dimethoxybenzene. The methoxy groups again direct the lithiation to the remaining ortho position (C-6), followed by a second bromination step to afford the target 2,6-dibromo-1,4-dimethoxybenzene. This stepwise, directed approach ensures the desired 2,6-substitution pattern, avoiding the formation of other isomers.

With the 2,6-dibromo-1,4-dimethoxybenzene precursor in hand, the two phenyl groups are introduced using the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. In this specific synthesis, 2,6-dibromo-1,4-dimethoxybenzene is reacted with two equivalents of phenylboronic acid in the presence of a palladium catalyst and a base to yield 2,6-diphenyl-1,4-dimethoxybenzene.

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the catalyst system and reaction conditions. Optimization is key to achieving high yields and efficient conversion.

Catalyst: A variety of palladium sources can be used, often as a pre-catalyst that forms the active Pd(0) species in situ. Common choices include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂].

Ligand: For Pd(II) sources, an external ligand is required. Phosphine ligands are extensively used to stabilize the palladium center and facilitate the catalytic cycle. Triphenylphosphine (PPh₃) is a standard choice, while more sterically demanding and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can often improve catalytic activity, especially for challenging couplings.

Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases are most common, with the choice affecting reaction efficiency. Carbonates such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), or phosphates like potassium phosphate (K₃PO₄) are frequently employed.

Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, and dimethylformamide (DMF).

Optimization involves screening combinations of these components to identify the most effective system for the specific substrates.

Table 1: Typical Catalyst Systems and Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Forms the active Pd(0) catalyst |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the catalyst, modulates reactivity |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants and catalyst |

The Suzuki-Miyaura reaction is renowned for its high functional group tolerance and typically proceeds in good to excellent yields. The regioselectivity of the final product is predetermined by the structure of the 2,6-dibromo-1,4-dimethoxybenzene precursor. As the bromine atoms are fixed at the 2- and 6-positions, the subsequent coupling with phenylboronic acid exclusively forms C-C bonds at these sites, ensuring the formation of the desired 2,6-diphenyl isomer.

The final step in the synthesis is the cleavage of the two methyl ether groups to reveal the hydroxyl functionalities of the target compound, 2,6-diphenylbenzene-1,4-diol. This demethylation is a critical transformation for which several reagents are available.

One of the most effective and widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). The reaction is typically performed in an inert solvent, such as dichloromethane (CH₂Cl₂), at reduced temperatures (e.g., 0 °C to room temperature). The BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the removal of the methyl group. An aqueous workup then hydrolyzes the resulting boron-oxygen bonds to yield the final diol product.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction

Ullmann-Type Coupling Approaches

An alternative pathway to the 2,6-diphenyl scaffold utilizes the Ullmann reaction, a classic method for forming carbon-carbon bonds that is catalyzed by copper. organic-chemistry.org The traditional Ullmann condensation involves the self-coupling of two aryl halides at high temperatures using stoichiometric amounts of copper metal. rsc.org

Modern Ullmann-type reactions have been developed that proceed under milder conditions. In the context of this synthesis, the approach would involve the cross-coupling of 2,6-dibromo-1,4-dimethoxybenzene with a suitable phenylating agent, catalyzed by a copper(I) source, such as copper(I) iodide (CuI). organic-chemistry.org The efficiency of these reactions is often improved by the addition of ligands, such as 1,10-phenanthroline or various diamines, which stabilize the copper catalyst. unito.it

While viable, the Ullmann approach can sometimes require harsher conditions and may offer less substrate scope compared to the palladium-catalyzed Suzuki-Miyaura reaction. organic-chemistry.org This route would still necessitate the same 2,6-dibromo-1,4-dimethoxybenzene precursor and the final BBr₃-mediated demethylation step to arrive at this compound.

Precursor Preparation via Ortho-Directing Group-Mediated Bromination

A common route to 2,6-disubstituted benzene-1,4-diols begins with the selective halogenation of a hydroquinone derivative. To achieve the desired regioselectivity, the hydroxyl groups are typically protected, for example, as methoxy or silyl ethers. This protection deactivates the ring towards oxidation and allows for selective bromination at the 2 and 6 positions.

The use of directing groups is crucial for achieving high yields of the desired ortho-brominated product. For para-substituted phenols, electrophilic substitution is directed to the ortho positions. masterorganicchemistry.com Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose. The selectivity of mono-ortho-bromination can be significantly improved by using catalytic amounts of an acid like p-toluenesulfonic acid (pTsOH) or by employing specific catalytic systems to prevent over-bromination, which leads to undesired dibromo derivatives. nih.govresearchgate.net The bromine atoms themselves can act as ortho-directing groups in subsequent metalation reactions, further influencing the regioselectivity of the synthesis. nih.gov

| Reagent | Catalyst/Additive | Benefit |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (pTsOH) | Enhances selectivity for mono-ortho-bromination. nih.gov |

| N-Bromosuccinimide (NBS) | Ammonium Salt | Provides high ortho-selectivity and tolerates various functional groups. scientificupdate.com |

| KBr | ZnAl–BrO3−–layered double hydroxides | Favors para-substitution, but ortho- is prioritized if the para-position is blocked. researchgate.net |

Copper-Mediated Arylation Reactions

With the 2,6-dibrominated precursor in hand, the next step involves the introduction of the phenyl groups. Copper-mediated arylation, a variation of the Ullmann condensation, is a key method for forming the necessary aryl-aryl bonds. This reaction typically involves coupling the 2,6-dibromo-1,4-dimethoxybenzene intermediate with a phenylating agent.

Modern copper-catalyzed methods have expanded the scope and efficiency of these reactions. nih.gov Catalyst systems composed of a copper(I) source, such as copper(I) iodide (CuI), and a suitable ligand, like 1,10-phenanthroline or picolinic acid, can effectively catalyze the O-arylation of phenols and the C-arylation of aryl halides. nih.govmdpi.com These reactions can be performed under milder conditions than traditional Ullmann reactions and show good tolerance for various functional groups. nih.gov The choice of solvent, base, and ligand is critical for optimizing the reaction yield and minimizing side products. mdpi.com

| Catalyst System | Ligand | Substrates | Key Feature |

| Copper(I) Iodide (CuI) | Picolinic Acid | Aryl iodides/bromides and phenols | Effective for synthesizing sterically hindered diaryl ethers. nih.gov |

| Copper(II) Oxide (CuO) Nanoparticles | None (ligand-free) | Aryl iodides and 2-aryl-1,3,4-oxadiazoles | Recyclable catalyst, high yields. mdpi.com |

| Copper(I) Iodide (CuI) | 1,10-Phenanthroline | Aryl iodides and 1,3,4-oxadiazoles | Universal method for C-H arylation of azoles. mdpi.com |

An alternative to copper-mediated coupling is the Suzuki-Miyaura coupling, which uses a palladium catalyst to couple the dibromo intermediate with phenylboronic acid.

Demethylation Strategies for Hydroxyl Group Generation

The final step in this synthetic pathway is the deprotection of the hydroxyl groups. When the synthesis is performed using a 1,4-dimethoxybenzene precursor, this involves the cleavage of the methyl-aryl ether bonds to generate the free hydroxyls of the target this compound.

Hydroxylation-Based Synthetic Routes

An alternative approach to synthesizing this compound involves the direct introduction of a hydroxyl group onto a 2,6-diphenylphenol precursor. This method avoids the need for halogenation and subsequent coupling reactions but presents its own set of challenges regarding selectivity and product stability.

Oxidative Hydroxylation of 2,6-Diphenylphenol Precursors

The hydroxylation of phenols to produce dihydroxybenzenes is a significant industrial reaction. mdpi.com This transformation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being a common choice due to its environmental compatibility. mdpi.comresearchgate.net The reaction is typically catalyzed by transition metal complexes or zeolites.

For example, iron-based metal-organic frameworks (MOFs) have been shown to efficiently catalyze the hydroxylation of phenol (B47542) to catechol and hydroquinone at room temperature. mdpi.com Titanium silicalite zeolites, such as TS-1, are used in commercial processes for this conversion. mdpi.comresearchgate.net The regioselectivity of the hydroxylation (i.e., the ratio of ortho- to para-product) can be influenced by the choice of catalyst and reaction conditions. google.com In the case of a 2,6-disubstituted phenol, the incoming hydroxyl group is directed to the para position (position 4), leading to the desired 1,4-diol structure.

Regioselectivity and Competing Overoxidation to Quinones

A primary challenge in the hydroxylation of phenols is controlling the regioselectivity of the electrophilic substitution, which can occur at both the ortho- and para-positions relative to the existing hydroxyl group. rsc.org While catalysts can be designed to favor para-hydroxylation, achieving high selectivity remains a key research area. rsc.orgnih.gov

A more significant issue is the competing overoxidation of the desired benzene-1,4-diol product. acs.org Hydroquinones are more easily oxidized than the starting phenol, and in the presence of an oxidizing agent, they can be readily converted to the corresponding p-benzoquinone. jackwestin.comnih.gov This subsequent oxidation reduces the yield of the target diol and introduces impurities that can be difficult to separate. acs.orgacs.org To minimize overoxidation, reactions are often carried out with an excess of the phenol substrate and for short durations to achieve a high conversion of the oxidizing agent while keeping the conversion of phenol relatively low. acs.org The hydroquinone product can be reduced back from the quinone form using a reducing agent like sodium dithionite if necessary. google.com

Emerging and Green Synthetic Approaches for Benzene-1,4-diol Derivatives

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. For the production of benzene-1,4-diol (hydroquinone) and its derivatives, several "green" approaches are emerging.

One promising area is biocatalysis, which utilizes enzymes to perform chemical transformations. Unspecific Peroxygenases (UPOs) are fungal enzymes that can catalyze hydroxylation reactions using hydrogen peroxide as the oxidant under mild conditions. researchgate.net This enzymatic method offers a potential green route for the selective hydroxylation of various phenolic compounds to their corresponding hydroquinones. researchgate.net

Electrochemical synthesis provides another sustainable alternative. acs.org By using electricity to drive the oxidation, the need for chemical oxidizing agents can be reduced or eliminated. Electrochemical methods have been developed to tackle the challenge of overoxidation by using biphasic systems or flow cells, which remove the quinone product from the reaction zone as it forms, thus preventing further reaction. acs.org

Additionally, research into metal-free catalytic systems is gaining traction. For example, the aerobic oxidation of hydroquinones to benzoquinones can be catalyzed by simple organic bases, using molecular oxygen as the oxidant and producing hydrogen peroxide as the only byproduct. rsc.org Such methods provide a greener alternative to traditional metal-catalyzed oxidations.

Electrochemical Synthesis for Substituted Benzenediols

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the synthesis of substituted benzenediols and their corresponding quinones. This approach utilizes an electric current to drive chemical reactions, often avoiding the need for harsh reagents and minimizing waste production. The synthesis of substituted p-benzoquinone derivatives, which can be subsequently reduced to the target benzenediols, often involves the electrochemical oxidation of a simpler hydroquinone followed by a Michael-type addition reaction with a suitable nucleophile.

A common mechanism begins with the electrochemical oxidation of 1,4-dihydroxybenzene (hydroquinone) to generate p-benzoquinone. This electrogenerated quinone is a potent electrophile. In the presence of a nucleophile, such as an amine, a Michael addition occurs, leading to the formation of a substituted hydroquinone. The process can be illustrated by the reaction of electrochemically generated p-benzoquinone with benzylamine derivatives. The initial addition forms a mono-substituted hydroquinone. Due to the presence of electron-donating groups, this new hydroquinone is more easily oxidized than the starting material. academie-sciences.fr Consequently, it is oxidized to its corresponding quinone at the electrode surface. This new quinone can then react with a second molecule of the nucleophile to yield a di-substituted hydroquinone, which is finally oxidized to the di-substituted p-benzoquinone. academie-sciences.fr This final product can then be reduced to the stable di-substituted benzenediol.

The proposed reaction pathway for the formation of a disubstituted p-benzoquinone, a precursor to a disubstituted benzenediol, is outlined below:

Step 1: Electrochemical oxidation of hydroquinone (HQ) to p-benzoquinone (Q).

Step 2: Michael addition of a nucleophile (e.g., Benzylamine, BA) to p-benzoquinone, forming a substituted hydroquinone (3).

Step 3: Oxidation of the substituted hydroquinone (3) to its corresponding quinone (4).

Step 4: A second Michael addition of the nucleophile to the mono-substituted quinone (4).

Step 5: Final oxidation to yield the di-substituted p-benzoquinone.

This method provides a direct and efficient route for introducing substituents onto the benzene-1,4-diol core structure under environmentally benign conditions. The versatility of this approach allows for the synthesis of both symmetric and asymmetric p-benzoquinone derivatives by carefully controlling the reaction conditions and the nucleophiles used. academie-sciences.fr

Table 1: Key Intermediates in Electrochemical Synthesis

| Intermediate Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| p-Benzoquinone | C₆H₄O₂ | Electrogenerated electrophile |

| Substituted Hydroquinone | C₆H₅(R)O₂ | Product of first Michael addition |

| Substituted p-Benzoquinone | C₆H₄(R)O₂ | Product of first oxidation step |

| Di-substituted Hydroquinone | C₆H₄(R)₂O₂ | Product of second Michael addition |

Organocatalyzed Functionalization of Diols

The selective functionalization of diols presents a significant challenge in organic synthesis due to the similar reactivity of the multiple hydroxyl groups. rsc.orgrsc.orgresearchgate.net Organocatalysis has emerged as a powerful strategy to achieve regioselectivity in these transformations, enabling the modification of one specific hydroxyl group in the presence of others under mild conditions. rsc.orgrsc.orgresearchgate.net This avoids the complex protection-deprotection sequences often required in traditional synthesis. researchgate.net

Organocatalysts for diol functionalization often incorporate boron, nitrogen, or phosphorus-based motifs. rsc.orgrsc.orgresearchgate.net These catalysts operate by forming a transient intermediate with the diol substrate, thereby differentiating the electronic and steric environment of the hydroxyl groups.

Boron-Based Catalysts: Borinic acid catalysts, for example, can form a borinate intermediate with a diol. This interaction, while relatively weak, renders the resulting species sufficiently nucleophilic to react with an electrophile. The selectivity for one hydroxyl group over another is governed by steric and electronic factors, often favoring the less hindered hydroxyl group for activation. rsc.org

Nitrogen-Based Catalysts: Aromatic N-heterocycles are effective catalysts for the functionalization of alcohols. rsc.org The mechanism involves the activation of the N-heterocycle by an electrophile, forming a key ammonium intermediate. This intermediate then acts as a new, more potent electrophile for the nucleophilic attack by the diol's hydroxyl group, leading to its selective functionalization. rsc.org

Chiral Diol-Based Catalysts: Chiral diol scaffolds, such as derivatives of BINOL (1,1'-bi-2-naphthol), are widely used to induce enantioselectivity. nih.gov These catalysts can coordinate with reagents or substrates, creating a chiral environment that directs the transformation. For instance, in the allylboration of ketones, a chiral BINOL derivative can serve as an exchangeable chiral ligand with an organoboronate, facilitating the enantioselective addition to the ketone. nih.gov This principle of creating a chiral pocket is also leveraged by catalysts that use reversible covalent bonding to the substrate, which can selectively functionalize specific sites within complex polyhydroxylated molecules by leveraging proximity effects, similar to enzymatic catalysis. nih.gov

The application of organocatalysis allows for the precise and selective modification of diols, which is a crucial step in the synthesis of complex molecules, including substituted benzenediols.

Table 2: Comparison of Organocatalyst Types for Diol Functionalization

| Catalyst Type | Basis of Selectivity | Typical Reactions |

|---|---|---|

| Boron-Based (e.g., Borinic Acid) | Steric and electronic differentiation via borinate intermediate formation. rsc.org | Tosylation, Acylation |

| Nitrogen-Based (e.g., N-Heterocycles) | Formation of a highly reactive ammonium intermediate. rsc.org | Acylation, Silylation |

| Chiral Diols (e.g., BINOL) | Creation of a chiral environment through coordination. nih.gov | Allylation, Petasis-like reactions |

Reactivity and Transformation Pathways of 2,6 Diphenylbenzene 1,4 Diol

Redox Chemistry and Electron Transfer Processes

The redox behavior of 2,6-diphenylbenzene-1,4-diol is central to its chemical reactivity. The presence of the hydroxyl groups on the benzene (B151609) ring allows for facile oxidation and reduction reactions, which are fundamental to its various applications.

Oxidation Reactions to Quinones and Other Carbonyl Compounds

This compound can be oxidized to its corresponding quinone, 2,6-diphenyl-p-benzoquinone. orgsyn.org This transformation is a key reaction in the chemistry of hydroquinones. Various oxidizing agents can be employed to achieve this, including hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI). nih.govresearchgate.net For instance, the oxidation of substituted phenols to p-benzoquinones can be catalyzed by salcomine (B1680745) in the presence of oxygen. orgsyn.org In a related example, the oxidation of 2,6-di-tert-butylphenol (B90309) using this method yields 2,6-di-tert-butyl-p-benzoquinone (B114747) in high yield. orgsyn.org The reaction typically involves dissolving the substituted phenol (B47542) in a solvent like N,N-dimethylformamide with the catalyst and bubbling oxygen through the mixture. orgsyn.org

The introduction of phenyl groups at the 2 and 6 positions influences the reactivity and stability of the molecule. This steric hindrance can affect the reactivity of the hydroxyl groups. The oxidation of polycyclic aromatic phenols by IBX has been shown to proceed regiospecifically to furnish the corresponding ortho-quinones. nih.gov

Reduction to Hydroquinones and Related Derivatives

The reduction of the oxidized quinone form, 2,6-diphenyl-p-benzoquinone, regenerates the hydroquinone (B1673460). This reversible redox process is a characteristic feature of quinone-hydroquinone systems. sci-hub.se Common reducing agents for this transformation include sodium dithionite, sodium borohydride, and catalytic hydrogenation. For example, a method for reducing p-benzoquinone to hydroquinone involves using a sulfur-containing reducing agent. google.com Another approach involves the use of stannous chloride and hydrochloric acid in an acetone (B3395972) solution. sci-hub.se

The synthesis of this compound itself can be achieved through multi-step processes, which may involve the reduction of a quinone precursor. One synthetic route involves the Suzuki-Miyaura coupling of 2,6-dibromo-1,4-dimethoxybenzene with phenylboronic acid, followed by demethylation to yield the final diol.

Electrochemical Properties and Redox Mechanisms

The electrochemical behavior of this compound is characterized by its ability to undergo reversible two-electron oxidation and reduction. nih.gov Cyclic voltammetry is a common technique used to study the redox properties of such compounds. nih.govdtu.dkpcbiochemres.com In a typical cyclic voltammogram of a hydroquinone derivative, an anodic peak corresponding to the oxidation to the quinone and a cathodic peak corresponding to the reduction of the quinone back to the hydroquinone are observed. nih.gov

The redox potential of the quinone/hydroquinone couple is an important parameter that determines the ease of electron transfer. mdpi.com The presence of electron-donating or electron-withdrawing substituents on the aromatic ring can significantly influence the redox potential. The phenyl groups in this compound affect its electronic properties and, consequently, its redox behavior.

Studies on related dihydroxybenzene derivatives have shown that the electrochemical reactions are generally reversible two-electron oxidation-reduction processes, often accompanied by proton transfer. nih.gov The specific redox potentials and reaction kinetics can be influenced by factors such as the solvent, supporting electrolyte, and pH of the medium. dtu.dkmdpi.com

Mechanism of Action involving Redox Reactions

The biological and chemical activities of many quinone and hydroquinone compounds are linked to their ability to participate in redox cycling. nih.gov This process involves the reduction of a quinone to a semiquinone radical anion, which can then react with molecular oxygen to produce superoxide (B77818) radicals and regenerate the parent quinone. nih.govnih.gov This cycling can lead to the generation of reactive oxygen species (ROS).

The antioxidant properties of hydroquinone derivatives are also rooted in their redox chemistry. They can act as free radical scavengers by donating a hydrogen atom from one of their hydroxyl groups to a radical, thereby neutralizing it. nih.gov The resulting phenoxyl radical can then be stabilized by resonance. The steric hindrance provided by the phenyl substituents in this compound can influence the stability and reactivity of these radical intermediates.

The table below summarizes the key redox reactions of this compound.

| Reaction Type | Reactant | Product | Typical Reagents |

|---|---|---|---|

| Oxidation | This compound | 2,6-Diphenyl-p-benzoquinone | Oxygen/Salcomine orgsyn.org, IBX nih.gov, BTI researchgate.net |

| Reduction | 2,6-Diphenyl-p-benzoquinone | This compound | Sodium dithionite, Sodium borohydride, Stannous chloride/HCl sci-hub.se |

Substitution Reactions on the Aromatic Framework

Halogenation and Nitration of Phenyl and Benzene Cores

Electrophilic substitution reactions, such as halogenation and nitration, can be performed on the aromatic rings of this compound. The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. However, in this compound, the positions ortho to the hydroxyl groups are already substituted with phenyl groups.

The synthesis of related compounds often involves the halogenation of a hydroquinone precursor. For example, one synthetic route to this compound involves the bromination of a protected hydroquinone at the 2 and 6 positions.

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid. For phenols, the reaction conditions need to be carefully controlled due to the activating nature of the hydroxyl group. In the case of 2,6-disubstituted phenols, nitration often occurs at the 4-position. For instance, 2,6-dichlorophenol (B41786) can be nitrated to produce 2,6-dichloro-4-nitrophenol. google.com

The table below provides an overview of potential substitution reactions on the this compound framework based on the reactivity of similar compounds.

| Reaction | Typical Reagents | Potential Product |

|---|---|---|

| Bromination | Bromine | Bromo-substituted derivative |

| Nitration | Nitric acid/Sulfuric acid | Nitro-substituted derivative |

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNA_r) on the benzene ring of this compound, where a nucleophile displaces a group on the aromatic ring, is generally challenging. The hydroxyl groups are poor leaving groups, and the aromatic ring is electron-rich, which disfavors attack by nucleophiles. For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups in positions ortho or para to the leaving group, which are absent in this molecule. libretexts.org

However, nucleophilic substitution can be achieved indirectly. The hydroquinone moiety can first be oxidized to the corresponding 2,6-diphenyl-1,4-benzoquinone. This quinone is an electron-deficient species and is susceptible to nucleophilic attack, most commonly through a Michael-type addition. Subsequent re-aromatization of the ring, often through tautomerization, can lead to a substituted hydroquinone derivative. This pathway allows for the introduction of various nucleophiles onto the aromatic ring.

For instance, the reaction of quinones with amines or thiols is a well-established method for the synthesis of substituted hydroquinones. researchgate.net While specific studies on 2,6-diphenyl-1,4-benzoquinone are not extensively documented, the general reactivity pattern of quinones suggests that it would react with nucleophiles at the 3- and 5-positions.

Table 1: Potential Nucleophilic Substitution Pathways for this compound

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| Indirect Substitution via Oxidation | 1. Oxidizing agent (e.g., Ag₂O, FeCl₃) 2. Nucleophile (e.g., R-NH₂, R-SH) | 3-Substituted-2,6-diphenylbenzene-1,4-diol | The reaction proceeds through a quinone intermediate. The position of substitution is directed by the existing phenyl groups. |

| Directed Nucleophilic Aromatic Substitution | Requires derivatization to introduce a directing group and a leaving group (e.g., ortho-iodobenzamide derivative) and reaction with an amine in the presence of a base like pyridine (B92270). rsc.org | Ortho-amino substituted derivative | This is a theoretical application of a known methodology and would require prior functionalization of the starting material. |

Derivatization and Functional Group Interconversions

The hydroxyl groups of this compound are the primary sites for derivatization, allowing for a wide range of functional group interconversions. These transformations are crucial for modifying the compound's physical and chemical properties.

Esterification of Hydroxyl Groups

The esterification of the hydroxyl groups in this compound can be accomplished to yield the corresponding mono- or di-esters. Due to the steric hindrance from the adjacent phenyl groups, these reactions may require more forcing conditions or specific catalytic methods compared to less hindered phenols.

A common method for the esterification of sterically hindered phenols is the use of acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine. These reagents are more reactive than carboxylic acids and can overcome the steric barrier. For instance, the reaction of hydroquinone with substituted benzoyl chlorides has been shown to produce hydroquinone ester derivatives. mdpi.com

Alternatively, methods developed for the esterification of sterically demanding substrates, such as the Steglich esterification, could be employed. This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid. nih.gov

Table 2: Representative Esterification Reactions of this compound

| Esterification Method | Reagents | Typical Conditions | Product |

| Acylation with Acyl Chlorides | R-COCl, Pyridine or Et₃N | Room temperature to gentle heating in an inert solvent (e.g., CH₂Cl₂, THF) | Mono- or Di-ester |

| Acylation with Acid Anhydrides | (R-CO)₂O, Pyridine or DMAP | Elevated temperatures may be required. | Mono- or Di-ester |

| Steglich Esterification | R-COOH, DCC, DMAP | Room temperature in an inert solvent (e.g., CH₂Cl₂, DMF) | Mono- or Di-ester |

Side-Chain Functionalization via Click Chemistry and Other Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. interchim.fr To utilize click chemistry for the functionalization of this compound, the molecule must first be derivatized to introduce either an azide (B81097) or an alkyne group.

This can be achieved by reacting one or both of the hydroxyl groups with a reagent containing the desired functionality. For example, an etherification reaction with propargyl bromide (an alkyne-containing molecule) or an azido-functionalized alkyl halide would install the necessary handle for a subsequent click reaction.

Once the alkyne- or azide-functionalized this compound is prepared, it can be "clicked" with a wide array of molecules containing the complementary functional group (azides or alkynes, respectively). This allows for the covalent attachment of various side-chains, including polymers, biomolecules, or fluorescent tags. nih.gov Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is an alternative that often provides complementary regioselectivity to the CuAAC reaction. nih.gov

Table 4: A Potential Pathway for Functionalization via Click Chemistry

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1. Alkynylation | Etherification of one or both hydroxyl groups | Propargyl bromide, K₂CO₃, Acetone | Alkyne-functionalized this compound |

| 2. Click Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide-containing molecule (R-N₃), CuSO₄, Sodium ascorbate, in a suitable solvent (e.g., t-BuOH/H₂O) | Triazole-linked functionalized derivative |

This strategy provides a powerful and modular approach to the synthesis of complex molecules and materials based on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization of 2,6 Diphenylbenzene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis for Connectivity and Hydrogen Environments

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 2,6-diphenylbenzene-1,4-diol.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The hydroxyl (-OH) protons would typically appear as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature. The two equivalent protons on the central hydroquinone (B1673460) ring (at positions 3 and 5) would produce a singlet due to their chemical and magnetic equivalence. The protons of the two phenyl substituents would give rise to a set of multiplets in the aromatic region, corresponding to the ortho, meta, and para positions of each phenyl ring.

The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, a reduced number of signals is expected. There would be distinct signals for the four types of carbon atoms in the central ring: two carbons bonded to the hydroxyl groups (C1/C4), two carbons bonded to the phenyl groups (C2/C6), and two carbons bonded to hydrogen (C3/C5). The phenyl substituents would show four signals: one for the ipso-carbon attached to the central ring, and one each for the ortho, meta, and para carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.4-7.6 | Multiplet | ortho-H of phenyl groups |

| ~7.3-7.4 | Multiplet | meta-H of phenyl groups |

| ~7.2-7.3 | Multiplet | para-H of phenyl group |

| ~6.8 | Singlet | H3 / H5 of hydroquinone ring |

| ~4.5-5.5 | Broad Singlet | -OH protons |

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~148 | C1 / C4 (C-OH) |

| ~140 | ipso-C of phenyl groups |

| ~129 | ortho-C of phenyl groups |

| ~128 | meta-C of phenyl groups |

| ~127 | para-C of phenyl group |

| ~125 | C2 / C6 (C-Ph) |

Note: Predicted values are based on general substituent effects in aromatic systems. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals and to confirm the molecular connectivity, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between protons. For this compound, it would show strong correlations between the adjacent ortho, meta, and para protons within the phenyl rings, confirming their spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3/C5 of the hydroquinone ring and the ortho, meta, and para carbons of the phenyl groups by correlating them to their attached protons.

Applications in Enantiomeric Purity Determination of Chiral Diol Analogs

While this compound itself is an achiral molecule, the principles of NMR spectroscopy are vital for determining the enantiomeric purity of its chiral analogs. Chiral diols are important synthons in asymmetric synthesis, and assessing their enantiomeric excess (ee) is critical. nih.gov

A common and effective NMR method involves the use of a chiral derivatizing agent (CDA). nih.govrsc.org Racemic or scalemic chiral diol analogs can be reacted with a single enantiomer of a CDA, such as a chiral boric acid, to form a mixture of diastereomeric esters. nih.govnih.gov These diastereomers, having different physical properties, will exhibit distinct and well-resolved signals in the ¹H or ¹³C NMR spectrum. rsc.org By integrating the characteristic signals corresponding to each diastereomer, the ratio of the enantiomers in the original diol sample can be accurately calculated, thus determining the enantiomeric purity. springernature.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. For this compound (C₁₈H₁₄O₂), the exact molecular weight is 262.3 g/mol .

In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak ([M]⁺•) at m/z = 262. This peak confirms the molecular formula of the compound. The high degree of aromaticity is expected to stabilize the molecular ion, making this peak relatively intense.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for phenolic and aromatic compounds include:

Loss of a hydrogen atom: A peak at m/z = 261 ([M-H]⁺).

Loss of a hydroxyl radical (•OH): A peak at m/z = 245 ([M-OH]⁺).

Loss of water (H₂O): A peak at m/z = 244 ([M-H₂O]⁺•), which may occur via rearrangement.

Cleavage of a phenyl group: Loss of a C₆H₅ radical, leading to a fragment at m/z = 185.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. mdpi.com It is widely used for the analysis of phenolic compounds. nih.govresearchgate.netresearchgate.net

In a GC-MS analysis of this compound, the gas chromatograph would first separate the compound from any solvents, starting materials, or byproducts. A pure sample would ideally yield a single, sharp peak in the chromatogram, confirming its purity. The retention time of this peak serves as a characteristic identifier under specific chromatographic conditions.

As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. This allows for positive identification by matching the obtained spectrum with the expected molecular ion peak and fragmentation pattern. For less volatile phenolic compounds, a derivatization step, such as silylation, may be employed prior to GC-MS analysis to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers, improving chromatographic performance. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. marmacs.org An analysis of these vibrations provides a characteristic fingerprint of the molecule and confirms the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and aromatic functionalities. Key features would include a strong, broad absorption band in the 3500–3200 cm⁻¹ region, characteristic of the O-H stretching vibration in hydrogen-bonded phenols. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp to medium absorptions in the 1600–1450 cm⁻¹ region. A strong absorption corresponding to the C-O stretching of the phenolic group should be visible in the 1260–1180 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric, non-polar bonds and is an excellent tool for analyzing the carbon skeleton of aromatic molecules. The Raman spectrum of this compound would be expected to show strong signals for the symmetric ring-breathing modes of the central hydroquinone and the pendant phenyl rings. These highly characteristic vibrations, which are often weak or absent in the IR spectrum, provide complementary information and confirm the aromatic nature of the molecular framework.

Table 2: Characteristic Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

| 3500–3200 | O–H stretch (H-bonded) | IR | Strong, Broad |

| 3100–3000 | Aromatic C–H stretch | IR, Raman | Medium-Weak |

| 1610–1580 | Aromatic C=C stretch | IR, Raman | Medium-Strong |

| 1500–1450 | Aromatic C=C stretch | IR, Raman | Medium-Strong |

| ~1200 | C–O stretch (Phenolic) | IR | Strong |

| ~1000 | Ring Breathing (Phenyl) | Raman | Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Optical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

In UV-Vis spectroscopy, the absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For aromatic compounds like this compound, these transitions are typically π → π* transitions. The parent compound, benzene-1,4-diol (B12442567) (hydroquinone), exhibits characteristic absorption bands in the ultraviolet region. The addition of two phenyl groups at the 2 and 6 positions is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The increased molecular planarity and extended conjugation facilitate the delocalization of π-electrons, requiring less energy for electronic excitation.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it must possess a rigid, typically planar, conjugated system. This compound is expected to exhibit fluorescence, likely in the blue region of the spectrum, a common characteristic for many diphenyl-substituted aromatic compounds. The emission wavelength would be longer than the absorption wavelength, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, a measure of the efficiency of the fluorescence process, would be influenced by factors such as solvent polarity and the ability of the hydroxyl groups to form hydrogen bonds. Intramolecular charge transfer (ICT) from the electron-donating hydroxyl groups to the π-system could also play a role in the photophysical properties of this molecule.

Table 1: Illustrative Spectroscopic Data for Phenyl-Substituted Hydroquinones

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Benzene-1,4-diol | Ethanol | ~290 | Non-fluorescent |

| 2,5-Diphenylbenzene-1,4-diol | Dichloromethane | ~350 | ~420 |

| This compound (Estimated) | Dichloromethane | ~340-360 | ~410-430 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. The solid-state structure of this compound would be dictated by a combination of intramolecular steric effects and intermolecular forces.

Molecular Geometry

Intermolecular Interactions and Crystal Packing

In the solid state, the molecules of this compound would pack in a regular, repeating arrangement. The primary intermolecular forces governing this packing are expected to be:

Hydrogen Bonding: The hydroxyl groups are strong hydrogen bond donors and acceptors. It is highly probable that an extensive network of intermolecular hydrogen bonds of the O-H···O type would be a dominant feature in the crystal lattice, linking neighboring molecules together.

The interplay of these forces would determine the crystal system, space group, and unit cell dimensions of the compound.

Table 2: Representative Crystallographic Data for a Phenyl-Substituted Aromatic Diol

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 105 |

| Volume (ų) | 1070 |

| Z (molecules per unit cell) | 4 |

| Hydrogen Bond Distance (O-H···O, Å) | 2.75 |

| Phenyl Ring Dihedral Angle (°) | 45 |

Note: This table presents typical crystallographic data for a hypothetical or analogous phenyl-substituted aromatic diol to illustrate the parameters obtained from an X-ray diffraction study. Specific data for this compound is not available.

Theoretical and Computational Chemistry of 2,6 Diphenylbenzene 1,4 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics, from ground-state geometry to reactivity indices. For 2,6-diphenylbenzene-1,4-diol, DFT calculations are instrumental in understanding how the addition of two phenyl rings to the hydroquinone (B1673460) core alters its fundamental chemical nature.

Prediction of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule dictates its reactivity. nih.gov DFT calculations can map the electron distribution within this compound, identifying regions of high or low electron density. This is crucial for predicting how the molecule will interact with other chemical species.

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comsemanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. semanticscholar.orgnih.gov

In this compound, the presence of phenyl substituents extends the π-conjugated system of the central hydroquinone ring. This extended conjugation is expected to raise the energy of the HOMO and lower the energy of the LUMO compared to unsubstituted benzene-1,4-diol (B12442567), thereby reducing the HOMO-LUMO gap. This suggests that this compound would be more chemically reactive than its parent compound. DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) or higher basis set, can precisely quantify these energy levels. nih.govnih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies from DFT Calculations

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 3.5 to 4.5 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.25 |

| Electrophilicity Index (ω) | Quantifies energy lowering upon electron acceptance | Variable |

Note: The values presented are illustrative for a conjugated aromatic diol system and would require specific DFT calculations for this compound for precise determination.

Simulation of Spectroscopic Properties (e.g., Absorption and Emission Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. youtube.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). nih.gov

For this compound, the extended π-conjugation due to the phenyl rings is expected to cause a bathochromic (red) shift in its absorption spectrum compared to hydroquinone. nih.gov TD-DFT calculations can model this effect with high accuracy. The simulation provides information not only on the transition energies but also on the oscillator strength (f), which is a measure of the intensity of the absorption band. youtube.com

Similarly, after optimizing the molecule's geometry in its first excited state, TD-DFT can be used to calculate the energy of the transition back to the ground state, thus simulating the fluorescence emission spectrum. youtube.comresearchgate.net The difference between the absorption and emission maxima is known as the Stokes shift, a phenomenon that can also be quantified by these computational methods. researchgate.net

Table 2: Representative TD-DFT Spectroscopic Data

| Spectrum | Transition | Calculated Wavelength (λmax) | Oscillator Strength (f) |

|---|---|---|---|

| Absorption | S0 → S1 (π → π*) | ~300-350 nm | > 0.1 |

| Emission | S1 → S0 | ~380-450 nm | Variable |

Note: These values are representative for aromatic systems and serve as an example of data obtained from TD-DFT calculations.

Mechanistic Insights into Reactivity and Transition States

DFT is an invaluable tool for elucidating chemical reaction mechanisms. nih.gov It allows for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. arxiv.org The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state.

For this compound, DFT could be used to study various reactions, such as its oxidation to the corresponding quinone. Calculations could identify the transition state structure for the removal of hydrogen atoms from the hydroxyl groups and determine the energetic barrier for this process. The steric hindrance introduced by the bulky phenyl groups at the 2 and 6 positions would likely influence the geometry and energy of the transition state, a factor that DFT can quantitatively assess.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape (conformation). rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are methods used in medicinal chemistry and materials science to understand how a molecule's chemical structure relates to its biological activity or physical properties. nih.gov QSAR attempts to build a mathematical model correlating chemical descriptors with activity. nih.gov

For derivatives of this compound, these studies could be used to design new molecules with enhanced properties. For example, by systematically adding different substituent groups (e.g., electron-withdrawing or electron-donating groups) to the phenyl rings, researchers could modulate the compound's electronic and antioxidant properties.

A QSAR study would involve:

Synthesizing a series of derivatives.

Measuring their activity (e.g., antioxidant capacity).

Calculating various molecular descriptors for each derivative using computational methods (these can include electronic properties from DFT like HOMO/LUMO energies, steric parameters, and hydrophobicity). nih.gov

Using statistical methods to build a regression model that links the descriptors to the observed activity.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or effective compounds. nih.gov

Applications of 2,6 Diphenylbenzene 1,4 Diol in Advanced Chemical Materials and Synthesis

Building Block in Organic Synthesis for Complex Molecular Architectures

2,6-Diphenylbenzene-1,4-diol serves as a valuable building block in organic synthesis, providing a rigid and functionalized scaffold for the construction of complex, polycyclic molecular architectures. nih.govfrontiersin.org The strategic placement of two hydroxyl groups on the benzene (B151609) ring offers reactive sites for further chemical transformations, while the phenyl substituents at the 2 and 6 positions introduce significant steric bulk and extend the molecule's π-conjugated system. This unique combination of features allows for the creation of intricate, three-dimensional structures. rsc.org

The use of such conformationally diverse scaffolds is a key element in the design of small molecule libraries aimed at exploring different regions of three-dimensional space for applications in drug discovery and materials science. rsc.org Synthetic strategies that employ versatile building blocks are crucial for the efficient, modular assembly of complex molecular frameworks, such as those found in natural products. frontiersin.orgnih.gov The derivatization of core structures like this compound enables the generation of new molecules with unique spatial arrangements and functionalities, which is a central goal of diversity-oriented synthesis. nih.govnih.gov Methodologies such as C-H bond oxidation and ring-expansion reactions on polycyclic scaffolds demonstrate the potential for transforming fundamental building blocks into a library of structurally diverse compounds. nih.gov

Polymer Chemistry and Functional Materials Science

The bifunctional nature of this compound, owing to its two hydroxyl groups, makes it a suitable monomer for step-growth polymerization to produce high-performance polymers like polyurethanes and polyesters. The rigid aromatic core and bulky phenyl side groups are incorporated into the polymer backbone, imparting distinctive thermal and mechanical properties to the final material.

In polyurethane synthesis, diols act as chain extenders that react with diisocyanates to form the hard segments of the polymer. researchgate.netmdpi.com The structure of the chain extender is critical in defining the degree of microphase separation and the resulting mechanical properties of the polyurethane. researchgate.netresearchgate.net The incorporation of rigid aromatic units, such as the diphenylbenzene-1,4-diol moiety, can lead to polymers with high thermal stability and specific mechanical strengths. mdpi.comresearchgate.net

Similarly, in the field of polyesters, the use of rigid aromatic or alicyclic diols is a known strategy to enhance the thermomechanical properties of the resulting materials. cjps.orgnih.gov Polyesters synthesized from aromatic diacids and diols often exhibit high glass transition temperatures (Tg) and thermal stability. kpi.uamdpi.com For instance, polyesters derived from 2,5-furandicarboxylic acid and rigid diols like 1,4:3,6-dianhydrohexitols show excellent thermal stability and high glass transition temperatures around 185°C. kpi.ua The inclusion of a rigid monomer like this compound is expected to produce polyesters with comparable or enhanced properties, such as high tensile strength and thermal resistance, making them potential alternatives to conventional petroleum-based plastics. researchgate.netresearchgate.net

| Polymer System | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | 5% Decomposition Temp. (Td,5%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|---|

| Polyesters from 4,4'-dixydroxybenzophenone and aliphatic diols | 65-78 °C | - | 324-353 °C | 45-56 MPa | 215-290% |

| Polyesters from a 2,4-dihydroxyacetophenone derivative | 52-80 °C | - | 334-362 °C | 53-68 MPa | 230-330% |

| Copolyesters with Isosorbide (ISB) and FDCA units | -1 to 21 °C | - | 405-413 °C | 14-559 MPa | 205-266% |

The integration of this compound as a comonomer into existing polymer matrices can significantly enhance material properties. The rigid structure of the diol can increase the glass transition temperature (Tg), improve thermal stability, and enhance the mechanical strength of copolymers. maastrichtuniversity.nl When incorporated into a polymer chain, the bulky phenyl groups can restrict chain mobility, leading to a stiffer and more heat-resistant material. cjps.org

This approach is widely used to tune the characteristics of bio-based polyesters to more closely mimic the performance of traditional terephthalate-based materials. cjps.org For example, the inclusion of cyclic segments like 1,4-cyclohexanedimethanol (B133615) (CHDM) or hydroquinone (B1673460) bis(2-hydroxyethyl)ether (HQEE) enhances the processability and rigidity of copolyesters. cjps.org Similarly, integrating this compound would introduce a highly aromatic and rigid segment, likely leading to a significant increase in the polymer's thermal and mechanical performance. The steric hindrance provided by the phenyl groups can also influence the packing of polymer chains, affecting crystallinity and, consequently, the material's physical properties. researchgate.net

The extended π-conjugated system of this compound makes it and its derivatives interesting candidates for the development of functional electronic materials, including conductive polymers. mdpi.com Conjugated polymers derive their conductivity from the delocalization of electrons along the polymer backbone. unc.edu The structure of the monomeric units is crucial for determining the electronic properties of the resulting polymer.

Research has shown that the addition of hydroquinone (HQ) to the conductive polymer PEDOT:PSS can dramatically improve its electrical conductivity by promoting the formation of more continuous conductive channels. mdpi.com This demonstrates the potential of hydroquinone derivatives to favorably influence the electronic properties of polymer systems. By polymerizing this compound, it is possible to create a polymer with an inherently conjugated backbone. The phenyl substituents would further extend this conjugation. Through a process called doping, where electrons are added or removed, such polymers can be switched from a semiconducting to a conductive state. unc.edudu.ac.ir The electrical properties of these materials could potentially be modulated by external stimuli like temperature, opening possibilities for applications as thermally switchable dielectrics or conductors. researchgate.net

Polymers with extended π-conjugation often exhibit strong photoluminescence and are utilized as the active materials in polymer light-emitting diodes (PLEDs) and other optoelectronic devices. sigmaaldrich.com The chemical structure of the polymer determines key properties such as the emission color, quantum efficiency, and charge-transport ability. sigmaaldrich.com

Catalysis and Catalytic Systems

While direct catalytic applications of this compound itself are not extensively documented, its structure suggests potential as a ligand in the formation of metal complexes for catalytic applications. The two hydroxyl groups can act as coordination sites for a metal center. Metal complexes, particularly those with organic ligands, are versatile catalysts for a wide range of chemical transformations, including selective oxidations. epa.govsemanticscholar.org

For example, ruthenium complexes are widely used in homogeneous catalysis for various reactions. nih.gov Similarly, iron and other metal phthalocyanine (B1677752) complexes can mediate efficient oxidation reactions. epa.gov The performance of these catalysts is highly dependent on the nature of the organic ligand. The rigid and sterically demanding framework of this compound could be used to create a specific coordination environment around a metal ion. This could influence the selectivity and activity of the resulting catalyst system. nih.gov Furthermore, diols are involved in various catalytic processes, such as enantioselective diboration reactions to form chiral diols, highlighting the importance of this functional group in catalysis. nih.gov The development of heterogeneous catalysts based on modified carbons for diol protection reactions also points to the broader role of diols in catalytic science. mdpi.com

Role as a Ligand Component in Metal-Catalyzed Reactions

There is no specific information available in the surveyed literature detailing the use of this compound as a ligand component in metal-catalyzed reactions. Research in the field of metal-catalyzed C-H functionalization often employs various ligand scaffolds, such as mono-N-protected amino acids and substituted pyridines, to enhance catalytic activity and selectivity. However, studies specifically documenting the coordination of this compound to a metal center for catalytic applications have not been identified. The general principles of ligand design focus on tuning the electronic and steric properties of the catalyst, but the specific contributions of the this compound structure in this context remain unexplored.

Mediator in Electrocatalytic Processes

The role of this compound as a mediator in electrocatalytic processes is not described in the existing scientific literature. While the electrochemical behavior of hydroquinone and its derivatives is a well-studied area, particularly in the context of oxidation to benzoquinone, specific data on the electrocatalytic mediating capabilities of the 2,6-diphenyl substituted variant are absent. Electrocatalysis often involves the use of redox mediators to facilitate electron transfer, and while hydroquinones can serve this function, the impact of the bulky phenyl substituents at the 2 and 6 positions on this process has not been reported.

Supramolecular Chemistry and Self-Assembly

There is no available research that specifically investigates the involvement of this compound in supramolecular chemistry or self-assembly. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to form larger, organized structures. While the hydroxyl groups of this compound could potentially participate in hydrogen bonding, and the phenyl rings could engage in π-π stacking, specific studies detailing the formation of supramolecular assemblies from this particular compound or its derivatives have not been found.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,6-diphenylbenzene-1,4-diol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves functionalizing the benzene-1,4-diol core with phenyl groups at the 2- and 6-positions. For example, coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution can be employed. Evidence from analogous compounds (e.g., 2,6-dithiophene-substituted benzobisoxazole) highlights the use of precursors like 2,5-diaminobenzene-1,4-diol and controlled stoichiometry to avoid over-substitution . Optimization of solvents (e.g., methanol or DMF) and catalysts (e.g., Pd complexes) is critical, as seen in Heck-Matsuda coupling studies for diol derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns and symmetry. For instance, the absence of aromatic protons in fully substituted derivatives indicates successful phenyl group attachment.

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions, as demonstrated for structurally similar benzobisoxazole derivatives .

- Fluorescence Spectroscopy : Reveals electronic properties influenced by substituents (e.g., thiophene groups enhance π-conjugation in related compounds) .

Q. How do the physical properties (e.g., solubility, thermal stability) of this compound compare to unsubstituted benzene-1,4-diol?

- Methodological Answer : Introducing phenyl groups increases hydrophobicity and thermal stability. Solubility tests in polar vs. nonpolar solvents (e.g., DMSO vs. hexane) can quantify this. Thermogravimetric analysis (TGA) of analogous compounds (e.g., 2,6-BATH) shows decomposition temperatures exceeding 250°C, attributed to steric stabilization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the electronic and optical properties of this compound for materials science applications?

- Methodological Answer :

- Cyclic Voltammetry : Measures redox potentials to assess HOMO/LUMO levels. For example, electron-withdrawing substituents lower LUMO energies, enhancing electron transport in organic semiconductors.

- UV-Vis and Fluorescence Quenching : Quantify absorption/emission maxima and exciton lifetimes. Comparative studies with derivatives (e.g., thiophene-substituted analogs) reveal substituent effects on bandgap tuning .

- Computational Modeling : DFT calculations predict charge distribution and orbital alignment, guiding the design of oligomers for optoelectronic devices .

Q. What strategies resolve contradictions in biological activity data for benzene-1,4-diol derivatives, such as antimicrobial vs. anti-inflammatory effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing phenyl with pyrimidine) to isolate functional group contributions. For example, 4,6-dimethylpyrimidine derivatives show enhanced antimicrobial activity due to improved membrane penetration .

- Dose-Response Studies : Address discrepancies by testing compounds across multiple concentrations and cell lines. For instance, GPR84 agonists like 6-alkylpyridine-diols exhibit nanomolar EC values in inflammatory models but may lack efficacy in non-immune cells .

- Meta-Analysis of Published Data : Cross-reference results with structurally similar compounds (e.g., 2,6-BATH’s membrane interactions) to identify confounding variables like solvent choice .

Q. How can researchers optimize the catalytic systems for large-scale synthesis of this compound while minimizing Pd nanoparticle formation?

- Methodological Answer :

- Ligand Screening : Test phosphine-free ligands (e.g., N-heterocyclic carbenes) to stabilize Pd complexes, as shown in Heck-Matsuda flow reactions for cis-2-buten-1,4-diol derivatives .

- Flow Chemistry : Continuous reactors reduce reaction times and prevent Pd aggregation. Kinetic studies in flow systems (e.g., residence time <5 min) achieve >90% conversion without base additives .

- Post-Reaction Analysis : Use TEM and XRD to detect Pd nanoparticles, guiding process adjustments (e.g., lower temperature or inert atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.